N-Benzoyl-L-glutamic acid

Overview

Description

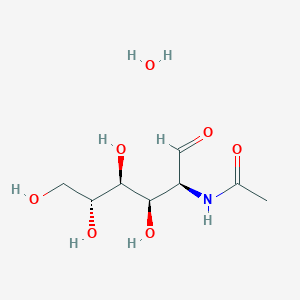

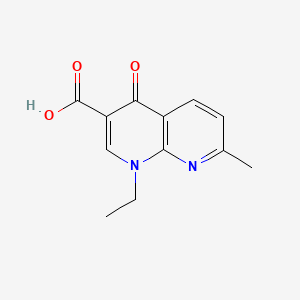

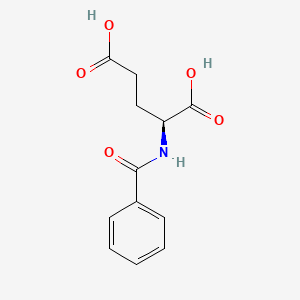

N-Benzoyl-L-glutamic acid is a compound with the molecular formula C12H13NO5 . It is also known by other names such as Bz-Glu-OH, Benzoyl-L-glutamic acid, and N-Benzoylglutamic acid .

Synthesis Analysis

The synthesis of N-Benzoyl-L-glutamic acid involves a 2-step reaction with an overall yield of 88% . The target compound is identified by 1HNMR and MS .Molecular Structure Analysis

The IUPAC name for N-Benzoyl-L-glutamic acid is (2S)-2-benzamidopentanedioic acid . The InChI and SMILES strings provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

N-Benzoyl-L-glutamic acid has been used in the synthesis of (-)-α-Acetylmethadol, a synthetic opioid used in the treatment of opiate dependence . It has also been used as an internal standard for the analysis of trans,trans-muconic acid in human urine .Physical And Chemical Properties Analysis

N-Benzoyl-L-glutamic acid has a molecular weight of 251.23 g/mol . It has a Hydrogen Bond Donor Count of 3 . The compound is sensitive to moisture .Scientific Research Applications

Protein Manipulation

N-Benzoyl-L-glutamic acid can be used in diverse protein manipulations. It can be genetically encoded into proteins as an esterified glutamic acid analogue . This allows for site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .

Genetic Code Expansion (GCE)

The compound plays a significant role in Genetic Code Expansion (GCE), a biotechnology that allows a non-canonical amino acid (ncAA) to be inserted into proteins through suppressing an artificially introduced stop codon or quadruplet codon with an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair . This has been instrumental in advancing many research fields, such as bioorthogonal chemistry, artificial enzyme design, biocontainment development, vaccine development, protein/peptide-based drug discovery, and more .

Epigenetic Mark Generation

N-Benzoyl-L-glutamic acid can be used to generate novel epigenetic marks on histones via the derived acyl hydrazide handle . This provides unique tools to modify proteins at specific Glu or Gln residues .

Protein Engineering

The compound is becoming one of the most powerful strategies in protein engineering, providing unique tools to many research fields . It has significantly advanced capabilities in functionalizing proteins with photophysical probes and bioorthogonal handles .

Biologics Production

N-Benzoyl-L-glutamic acid is used in the production of high-quality biologics . It allows for the site-specific introduction of various functional entities into proteins .

Post-Translational Modifications

The compound is used in preparing proteins with post-translational modifications . This is crucial in understanding the function of proteins in biological systems .

Mechanism of Action

Target of Action

N-Benzoyl-L-glutamic acid (Bz-Glu-OH) is a derivative of glutamic acid, which is an important amino acid involved in various metabolic processes It’s known that glutamic acid and its derivatives play a crucial role in protein synthesis and other cellular functions .

Mode of Action

It’s known that it’s a benzoyl derivative of glutamic acid . This suggests that it might interact with its targets in a similar way as glutamic acid but with additional interactions due to the benzoyl group. The benzoyl group could potentially alter the compound’s interaction with its targets, leading to different biochemical effects .

Biochemical Pathways

Bz-Glu-OH, being a derivative of glutamic acid, is likely involved in the glutamine metabolic pathway . Glutamine metabolism plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival

Pharmacokinetics

As a derivative of glutamic acid, it’s reasonable to assume that it might share some pharmacokinetic properties with glutamic acid and its other derivatives .

Result of Action

Given its structural similarity to glutamic acid, it’s likely that it participates in similar biological processes, such as protein synthesis and other cellular functions .

Action Environment

Like other biochemical compounds, factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-benzamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJXPACOXRZCCP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-L-glutamic acid | |

CAS RN |

6094-36-6 | |

| Record name | N-Benzoyl-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYL-L-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.